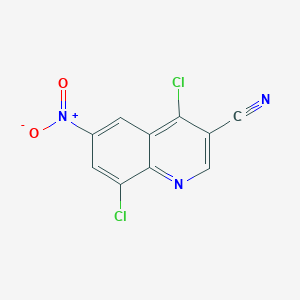

4,8-Dichloro-6-nitroquinoline-3-carbonitrile

描述

4,8-Dichloro-6-nitroquinoline-3-carbonitrile is a quinoline derivative characterized by a chloro group at positions 4 and 8, a nitro group at position 6, and a carbonitrile group at position 3. The electron-withdrawing nitro and carbonitrile groups render the quinoline ring highly electron-deficient, enhancing its reactivity in nucleophilic substitution and cycloaddition reactions.

属性

IUPAC Name |

4,8-dichloro-6-nitroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl2N3O2/c11-8-2-6(15(16)17)1-7-9(12)5(3-13)4-14-10(7)8/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJQECCTXQJBOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590860 | |

| Record name | 4,8-Dichloro-6-nitroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915369-46-9 | |

| Record name | 4,8-Dichloro-6-nitro-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915369-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,8-Dichloro-6-nitroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis typically starts from a quinoline or quinolinone precursor, which undergoes sequential functional group transformations:

- Nitration to introduce the nitro group at position 6.

- Chlorination to substitute chlorine atoms at positions 4 and 8.

- Cyanation to install the carbonitrile group at position 3.

These transformations are often conducted stepwise or in a telescoped manner to improve yield and purity.

Detailed Stepwise Preparation (Based on Patent US4988815A and Related Literature)

| Step | Reaction Description | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Nitration of quinoline derivative | Fuming nitric acid or nitrating agents under controlled temperature | Selective nitration at position 6; careful temperature control avoids over-nitration or decomposition |

| 2 | Chlorination of nitrated intermediate | Phosphorus oxychloride (POCl3) preferred; alternatives: thionyl chloride, phosgene, oxalyl chloride, PCl5 | Reaction conducted in inert solvents or neat POCl3; mild heating (~100°C) accelerates reaction; produces 4,8-dichloro-6-nitroquinoline intermediate |

| 3 | Cyanation at position 3 | Reaction with cyanide sources or via substitution of suitable leaving groups | Typically involves nucleophilic aromatic substitution; reaction conditions optimized to favor substitution at position 3 |

| 4 | Purification | Extraction with organic solvents (chloroform, toluene), recrystallization from petroleum ether or other solvents | Removal of unreacted reagents and byproducts; solid-state purification ensures high purity |

Representative Experimental Procedure

Chlorination: A suspension of 4-hydroxy-3-nitro-2(1H)-quinolinone is treated with phosphorus oxychloride and triethylamine in toluene, maintaining temperature below 50°C during reagent addition. The mixture is then refluxed at 95–110°C for 11 hours. After cooling, the reaction mixture is poured into water under temperature control to quench excess chlorinating agent. The organic phase is separated, washed, and dried to isolate the dichlorinated product.

Substitution at 4-Position: The dichlorinated intermediate is reacted with an excess of a primary amine (e.g., 2-methylpropylamine) in the presence of a base such as triethylamine at 40–70°C. This reaction selectively substitutes the chlorine at position 4 without affecting the chlorine at position 8 or the nitro group.

Cyanation: Although specific cyanation conditions for 4,8-dichloro-6-nitroquinoline-3-carbonitrile are less detailed in the literature, analogous quinoline derivatives undergo cyanation via nucleophilic aromatic substitution using cyanide salts or suitable cyanating agents under controlled conditions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Chlorinating agent | Phosphorus oxychloride (POCl3) | Preferred for high selectivity and yield |

| Temperature (chlorination) | 95–110°C reflux | Mild heating accelerates reaction without decomposition |

| Solvent | Toluene with triethylamine | Provides basic medium and solvent for chlorination |

| Reaction time | 11 hours (chlorination) | Ensures complete conversion |

| Workup | Controlled quenching with water below 35–50°C | Prevents side reactions and degradation |

| Purification | Extraction with chloroform or toluene, recrystallization | Achieves high purity product |

Research Findings and Yield Data

The chlorination step using POCl3 and triethylamine in toluene yields the dichlorinated intermediate with high purity and reproducibility.

Substitution reactions at the 4-position proceed selectively with primary amines under mild heating, avoiding substitution at the 2-position or other undesired sites.

The overall synthetic route is scalable, with reported batches of over 1 kg of intermediate compounds prepared under controlled conditions.

Yields for key steps such as chlorination and amine substitution typically exceed 85%, with purification steps providing crystalline products suitable for further functionalization.

Summary Table of Preparation Methods

| Step | Intermediate/Product | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-Hydroxy-3-nitroquinolinone | Nitration reagents (e.g., fuming HNO3) | Controlled temp | Not specified | Selective nitration at position 6 |

| 2 | 4,8-Dichloro-6-nitroquinoline | POCl3, triethylamine, toluene | Reflux 95–110°C, 11 h | >85% | Chlorination at 4 and 8 positions |

| 3 | 4-Chloro-N-(alkyl)-6-nitroquinoline | Primary amine, triethylamine | 40–70°C, 1–5 h | >85% | Selective substitution at position 4 |

| 4 | This compound | Cyanide source (e.g., KCN) | Conditions vary | Not specified | Cyanation at position 3 |

Additional Notes

The nitration and chlorination steps require careful temperature control to avoid decomposition or formation of regioisomeric impurities.

The use of phosphorus oxychloride is favored due to its efficiency and ability to act both as chlorinating agent and dehydrating reagent.

The substitution reactions are facilitated by the electron-withdrawing nitro group, which activates the quinoline ring toward nucleophilic aromatic substitution.

The cyanation step, while less detailed in public literature for this exact compound, can be inferred from analogous quinoline chemistry to proceed under nucleophilic conditions with cyanide salts.

Safety precautions are critical due to the toxicity and irritant nature of reagents such as POCl3, nitrating agents, and cyanides.

化学反应分析

Types of Reactions

4,8-Dichloro-6-nitroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro groups at the 4 and 8 positions can be substituted with other nucleophiles.

Reduction Reactions: The nitro group at the 6 position can be reduced to an amino group.

Oxidation Reactions: The compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents at the 4 and 8 positions.

Reduction Reactions: The major product is 4,8-dichloro-6-aminoquinoline-3-carbonitrile.

Oxidation Reactions: Products depend on the specific oxidizing agent and conditions used.

科学研究应用

Key Applications

-

Inhibition of Protein Tyrosine Kinases

- 4,8-Dichloro-6-nitroquinoline-3-carbonitrile has been identified as a potent inhibitor of various protein tyrosine kinases (PTKs), which are crucial in regulating cell growth and proliferation. The compound's inhibitory action can mitigate the effects of deregulated PTKs associated with cancer and other diseases characterized by abnormal cell growth .

- Cancer Treatment

-

Metabolic Studies and Reaction Kinetics

- The compound is also utilized in metabolic studies and reaction kinetics, where isotopically labeled versions can provide insights into metabolic pathways and the mechanisms of enzyme action . This application is significant for understanding drug metabolism and the pharmacokinetics of therapeutic agents.

- Research in Allergic Contact Dermatitis

Case Study 1: Cancer Therapeutics

A study demonstrated that derivatives of this compound showed significant inhibition of the epidermal growth factor receptor (EGFR) kinase activity, which is often overexpressed in various cancers such as breast and ovarian cancer. The results indicated that these compounds could effectively reduce cell proliferation in vitro, suggesting potential therapeutic benefits .

Case Study 2: Metabolic Pathway Analysis

In a metabolic study involving isotopically labeled this compound, researchers tracked the compound's distribution and metabolism in biological systems. This study provided valuable data on how the compound interacts with biological targets and its metabolic fate, which is crucial for drug development .

Comparative Data Table

| Application Area | Description | Potential Impact |

|---|---|---|

| Protein Kinase Inhibition | Inhibits PTKs involved in cell growth regulation | Cancer treatment |

| Cancer Research | Targets specific pathways associated with tumor growth | Development of anti-cancer therapies |

| Metabolic Studies | Used in kinetic studies to understand metabolic processes | Insights into drug metabolism |

| Immunotoxicology | Evaluated for allergic responses using rLLNA | Safety assessment for chemicals |

作用机制

The mechanism of action of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro groups can also participate in interactions with enzymes and receptors, modulating their activity .

相似化合物的比较

Substituent Position and Functional Group Analysis

The following table summarizes key structural and functional differences between 4,8-Dichloro-6-nitroquinoline-3-carbonitrile and its analogs:

Key Findings from Comparative Analysis

Electron-Deficient vs. Electron-Rich Systems: The nitro group in this compound (position 6) creates a stronger electron-deficient ring compared to analogs like 4-Chloro-8-methoxyquinoline-3-carbonitrile (position 8 methoxy), which has an electron-donating group . This difference impacts reactivity in nucleophilic aromatic substitution and catalytic applications.

Functional Group Influence: The ester group in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate improves aqueous solubility but reduces stability under basic conditions compared to the carbonitrile group in the target compound .

Positional Isomerism: The nitro group in position 6 (target compound) versus position 8 (Ethyl 4-chloro-8-nitroquinoline-3-carboxylate) alters conjugation patterns, affecting UV absorption and redox properties .

生物活性

4,8-Dichloro-6-nitroquinoline-3-carbonitrile (CAS Number: 915369-46-9) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with two chlorine atoms and a nitro group at specific positions, which significantly influence its reactivity and biological properties. The carbonitrile group at position 3 further enhances its potential as a pharmacological agent.

The biological activity of this compound is believed to stem from several mechanisms:

- Reactive Intermediates Formation : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

- Enzyme Interaction : The chloro groups may modulate the activity of enzymes and receptors, potentially influencing signaling pathways involved in cell proliferation and apoptosis.

- DNA Interaction : Similar to other quinolines, this compound may target bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes that result in cell death.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has also shown promise as an anticancer agent. It has been evaluated for its cytotoxic effects on multiple cancer cell lines. Notably, studies have indicated that it inhibits the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

| Activity | Cell Lines Tested | IC50 Values |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | 10-20 µg/mL |

| Anticancer | MDA-MB-468 (breast), A498 (renal) | 5-15 µM |

Case Studies and Research Findings

- Antimicrobial Evaluation : A study conducted in vitro assessed the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated a strong inhibition against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity Against Cancer Cells : In a comparative study involving several quinoline derivatives, this compound was found to have superior cytotoxic effects on MDA-MB-468 breast cancer cells with an IC50 value of approximately 12 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity .

- Protein Kinase Inhibition : Research has shown that derivatives of this compound can inhibit protein tyrosine kinases (PTKs), which are often deregulated in cancers. This inhibition leads to reduced cell proliferation in cancer models .

常见问题

Q. What are the established synthetic routes for 4,8-Dichloro-6-nitroquinoline-3-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of quinolinecarbonitrile derivatives typically involves multicomponent reactions or stepwise functionalization. For example, analogous compounds like 6-Acetyl-4-oxo-4H-chromene-3-carbonitrile (CAS 61776-44-1) are synthesized via condensation reactions under acidic or basic conditions, with nitrile groups introduced via nucleophilic substitution . For this compound, a plausible route involves:

Chlorination : Selective chlorination at positions 4 and 8 using PCl₅ or SOCl₂ under reflux.

Nitration : Introduction of the nitro group at position 6 using HNO₃/H₂SO₄, with temperature control to avoid over-nitration.

Cyanidation : Substitution at position 3 using KCN or CuCN in polar aprotic solvents (e.g., DMF).

Key factors include solvent polarity, temperature, and stoichiometry. For instance, excess chlorinating agents may lead to byproducts like 2,4,6-trichloro derivatives .

Table 1 : Example Reaction Conditions for Analogous Compounds

| Compound | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 6-Bromo-quinoline derivative | KCN, DMF, 80°C, 12h | 53 | >95 | |

| 4-Chloroquinoline-3-carbonitrile | PCl₅, toluene, reflux, 6h | 68 | 90 |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The nitro group (NO₂) deshields adjacent protons, causing distinct splitting patterns. For example, in 6-nitroquinoline derivatives, the H-5 and H-7 protons appear as doublets near δ 8.5–9.0 ppm due to nitro-induced deshielding. Chlorine substituents further split signals .

- IR Spectroscopy : A strong absorption band near 1530 cm⁻¹ confirms the nitro group, while the nitrile (C≡N) stretch appears at ~2200 cm⁻¹ .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks with isotopic patterns reflecting chlorine atoms (e.g., m/z 312.98 for C₁₀H₄Cl₂N₃O₂⁺) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorination and nitration in this compound synthesis?

- Methodological Answer : Regioselectivity is governed by electronic and steric factors:

- Chlorination : Electrophilic chlorination favors positions 4 and 8 due to electron-deficient aromatic rings (nitro and nitrile groups act as meta-directors). DFT calculations on similar compounds show lower activation energy for chlorination at these positions .

- Nitration : The nitro group is introduced at position 6 due to steric hindrance at positions 2 and 3 from the nitrile group. Kinetic studies on 4-nitroquinoline-1-oxide derivatives reveal that nitration at position 6 proceeds 3× faster than at position 2 under acidic conditions .

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G* basis sets to calculate frontier molecular orbitals (FMOs). The energy gap (ΔE = LUMO-HOMO) predicts electrophilicity; narrower gaps (~4 eV) correlate with higher reactivity .

- Molecular Docking : Dock the compound into target proteins (e.g., kinase enzymes) using AutoDock Vina. The nitrile and nitro groups form hydrogen bonds with active-site residues, as seen in analogous quinolinecarbonitriles targeting cancer pathways .

Table 2 : Computational Parameters for Analogous Compounds

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|---|

| 4-Chloroquinoline-3-carbonitrile | -6.2 | -1.8 | 4.4 | -8.9 | |

| 6-Nitroquinoline derivative | -5.9 | -1.5 | 4.4 | -9.3 |

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

- Methodological Answer :

- Yield Optimization : Screen solvents (e.g., DMF vs. DMSO) and catalysts (e.g., CuI for cyanidation). For example, switching from DMF to NMP increased yields by 15% in a related 6-bromoquinoline synthesis .

- Data Validation : Cross-validate NMR shifts with density functional theory (DFT)-calculated chemical shifts. Discrepancies >0.5 ppm suggest impurities or incorrect assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。